2-Pentanoylfuran is an organic compound belonging to the furan class. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom. 2-Pentanoylfuran specifically refers to a furan molecule substituted at the 2-position with a pentanoyl group (C5H9O). While the specific source of 2-Pentanoylfuran is not explicitly mentioned in the provided abstracts, its presence in the essential oil of the Artemisia herba-alba plant suggests a natural origin [].
2-Pentanoylfuran can be derived from the thermal processing of food and fruit juices, where it can occur alongside other alkylfurans. Its classification falls under the category of furan derivatives, which are significant in organic chemistry due to their diverse applications, including roles as intermediates in chemical synthesis and potential bioactive compounds .
The synthesis of 2-Pentanoylfuran typically involves the reaction of furan with pentanoic acid or its derivatives under controlled conditions. Common methods include:
Technical details include monitoring the reaction progress using techniques such as Thin Layer Chromatography (TLC) and characterizing the product via Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the presence of functional groups characteristic of 2-Pentanoylfuran.
2-Pentanoylfuran can participate in various chemical reactions:
These reactions are typically monitored using spectroscopic methods to ensure product formation and to analyze reaction mechanisms.
The mechanism of action for 2-Pentanoylfuran primarily revolves around its reactivity due to the furan ring's electron-rich nature and the electrophilic carbonyl carbon in the pentanoyl group.
Kinetic studies often reveal that these reactions are influenced by factors such as solvent polarity and temperature, affecting both rate and yield.
Spectroscopic data from IR analysis typically show characteristic peaks for carbonyl (C=O) stretching around 1700 cm⁻¹ and aromatic C=C stretching around 1600 cm⁻¹. NMR spectra provide insights into hydrogen environments within both the furan ring and pentanoyl group.
2-Pentanoylfuran has several scientific applications:
The discovery of 2-pentanoylfuran (CAS 3194-17-0) emerged from mid-20th century investigations into volatile compounds formed during lipid oxidation. Pioneering work in the 1960s–1980s utilized steam distillation and gas chromatography-mass spectrometry (GC-MS) to isolate and identify furanic derivatives in oxidized fats. Researchers observed that unsaturated fatty acids, particularly linoleic and linolenic acids, generated significant quantities of alkylfurans during thermal processing or storage. A landmark 1983 study by Chang et al. specifically identified 2-pentenylfurans (structural analogs of 2-pentanoylfuran) in reverted soybean oil using semicontinuous countercurrent vacuum steam distillation and synthetic reference standards [1]. This established the compound as a measurable outcome of fatty acid degradation.
Table 1: Key Early Studies on 2-Pentanoylfuran and Related Compounds
Year | Research Focus | Analytical Method | Key Finding |
---|---|---|---|
1966 | Soybean oil reversion flavor | GC-MS | First report of 2-pentylfuran as a contributor to off-flavors [4] |
1983 | Soybean oil volatiles | Vacuum steam distillation-GC-MS | Identification of cis/trans-2-(1-pentenyl)furans and 2-(2-pentenyl)furans [1] |
1987 | Radiolysis pathways | γ-ray irradiation | Demonstrated degradation kinetics in alcoholic solvents [10] |
2-Pentanoylfuran and its derivatives became critical markers for "reversion flavor" – a specific off-flavor development in soybean oil characterized by beany, grassy, or painty notes. This flavor instability occurred at remarkably low peroxide values (≈6 meq/kg), indicating non-random degradation chemistry [1] [4]. Research confirmed that 2-pentanoylfuran originated predominantly from the autoxidation of linolenic acid (C18:3 ω-3), which constitutes 6–10% of soybean oil triglycerides [6] [8]. The compound’s exceptionally low sensory threshold (detectable at ppb levels) amplified its sensory impact despite trace concentrations. Volatile profiling studies revealed that 2-pentanoylfuran, alongside aldehydes like trans-2-nonenal, formed a signature fingerprint for reversion flavor, distinguishing it from rancidity associated with higher peroxide values [6].
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